3-Bromo-4-(3-bromophenyl)butan-2-one
Description
3-Bromo-4-(3-bromophenyl)butan-2-one is a brominated aromatic ketone characterized by two bromine substituents: one at the C3 position of the butan-2-one backbone and another on the phenyl ring at the C4 position. Its molecular formula is C₁₀H₉Br₂O, with a molecular weight of 290.89 g/mol. The compound’s structure combines aromatic and aliphatic bromination, which influences its reactivity and physicochemical properties.
Synthesis: The compound can be synthesized via β-bromination of a precursor ketone. For example, β-bromination of nabumetone (a nonsteroidal anti-inflammatory drug) using pyridinium tribromide generates brominated intermediates like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one . Similar methods may apply to this compound, where bromination occurs at the enolate-stabilized position.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
3-bromo-4-(3-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)10(12)6-8-3-2-4-9(11)5-8/h2-5,10H,6H2,1H3 |
InChI Key |
HSEIKVVCFKXAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-4-(3-bromophenyl)butan-2-one with structurally analogous compounds, focusing on molecular features, applications, and research significance:
Key Comparative Insights:
Structural and Reactivity Differences: Halogenation: The presence of bromine in this compound increases its molecular weight and polarizability compared to non-halogenated analogs like 4-(p-tolyl)butan-2-one. Bromine also enhances electrophilic reactivity, making it suitable for substitution reactions . Aromatic Substitution: Compounds with hydroxyl groups (e.g., 4-(4-hydroxyphenyl)butan-2-one) exhibit higher solubility in polar solvents due to hydrogen bonding, whereas halogenated analogs are more lipophilic .
Applications: Pharmaceutical Intermediates: Brominated ketones like 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one are critical in synthesizing drug metabolites . Fragrance Industry: Non-halogenated compounds (e.g., 4-(4-hydroxyphenyl)butan-2-one) dominate due to stricter safety regulations on halogenated aromatics .
For example, (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one is stored at -20°C to maintain stability .
Research Findings and Trends
- Metabolism Studies: Brominated butanones are pivotal in tracing metabolic pathways. For instance, 3-bromo-4-(6-methoxy-2-naphthyl)butan-2-one was identified as a nabumetone metabolite using NMR and MS techniques .
- Halogen Effects : The introduction of fluorine or chlorine (e.g., 3-bromo-4-(4-chloro-2-fluorophenyl)butan-2-one) alters electronic properties, impacting binding affinity in medicinal chemistry applications .
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